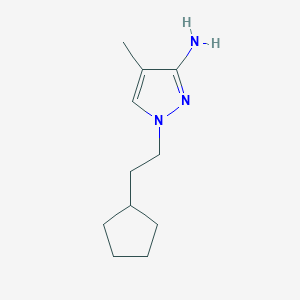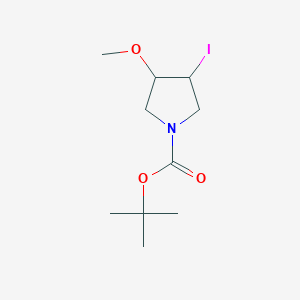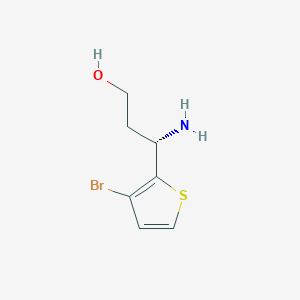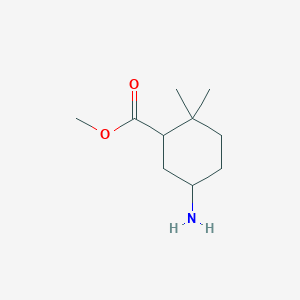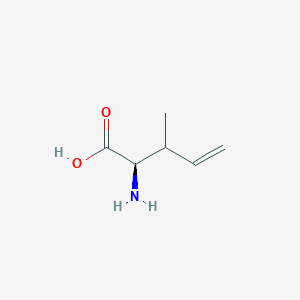
(2R)-2-amino-3-methylpent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-methylpent-4-enoic acid is an organic compound with the molecular formula C6H11NO2 It is a chiral amino acid derivative, characterized by the presence of an amino group, a methyl group, and a pent-4-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methylpent-4-enoic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with electrophiles, followed by the introduction of the amino group. Another method includes the use of chiral auxiliaries to ensure the correct stereochemistry of the final product. For instance, the use of oxazolidinone derivatives has been popularized for this purpose .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(2R)-2-amino-3-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated amino acids. Substitution reactions can lead to a variety of substituted amino acid derivatives.
科学的研究の応用
(2R)-2-amino-3-methylpent-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (2R)-2-amino-3-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various biochemical reactions, including enzyme catalysis and protein synthesis. The compound may also interact with receptors and transporters, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds to (2R)-2-amino-3-methylpent-4-enoic acid include other chiral amino acids and their derivatives, such as:
- (2R)-2-amino-3-methylbutanoic acid
- (2R)-2-amino-3-methylhexanoic acid
- (2R)-2-amino-3-methylpentanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique pent-4-enoic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other similar compounds.
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
(2R)-2-amino-3-methylpent-4-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9)/t4?,5-/m1/s1 |
InChIキー |
RXVINEUKGZXZAV-BRJRFNKRSA-N |
異性体SMILES |
CC(C=C)[C@H](C(=O)O)N |
正規SMILES |
CC(C=C)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


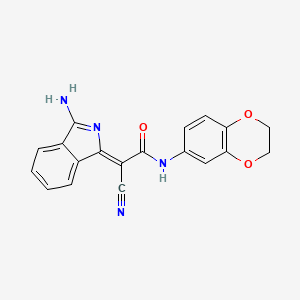
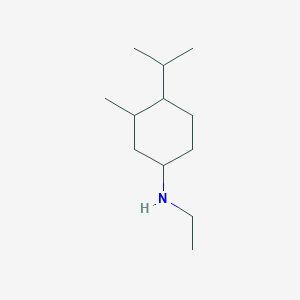
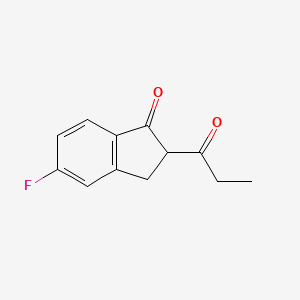
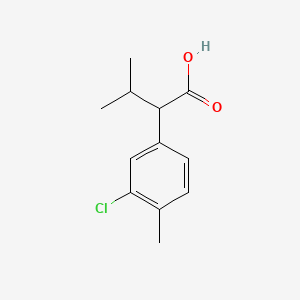
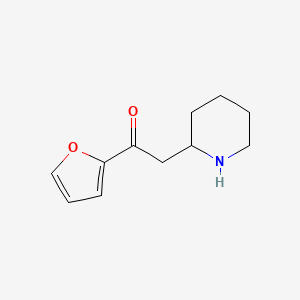
![5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077226.png)
![1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13077229.png)
![5-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13077235.png)
